4-(3'-Fluorobenzyloxy)phenylboronic acid
Overview
Description
4-(3'-Fluorobenzyloxy)phenylboronic acid is a boronic acid derivative with the molecular formula C13H12BFO3 and a molecular weight of 246.04 g/mol . This compound is known for its significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their physicochemical properties, such as solubility and stability .
Result of Action
The effects of boronic acids at the molecular and cellular levels are generally determined by their specific interactions with their biological targets .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Biochemical Analysis
Biochemical Properties
(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in various physiological processes. The boronic acid moiety of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .
Cellular Effects
The effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that are regulated by proteasomal degradation.
Molecular Mechanism
The molecular mechanism of action of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid involves its interaction with the active sites of target enzymes. The boronic acid group of the compound forms a tetrahedral adduct with the hydroxyl group of the active site serine residue in serine proteases. This interaction mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. Furthermore, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can also interact with other biomolecules, such as transcription factors, by forming reversible covalent bonds, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can vary over time. The stability of this compound is influenced by factors such as pH and temperature. Under physiological conditions, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is relatively stable, but it can undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of proteasome inhibition and apoptosis induction .
Dosage Effects in Animal Models
The effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues .
Metabolic Pathways
(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is involved in various metabolic pathways, primarily those related to its role as an enzyme inhibitor. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and excretion. The metabolic products of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can also interact with other enzymes and biomolecules, potentially leading to secondary effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. The targeting of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3'-Fluorobenzyloxy)phenylboronic acid typically involves the reaction of 3-fluorobenzyl alcohol with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(3'-Fluorobenzyloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3'-Fluorobenzyloxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid: Similar in structure but with a fluorine atom at a different position on the benzyl group.
(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid: Another structural isomer with the fluorine atom on the benzyl group.
Uniqueness
4-(3'-Fluorobenzyloxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBNLKHBWJWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584760 | |
Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-98-4 | |
Record name | {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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